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Compound of Interest

Compound Name: C24H22FN5O3

Cat. No.: B12199717 Get Quote

Spectroscopic Analysis of C24H22FN5O3: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the

compound C24H22FN5O3, hereafter referred to as "Fictitinib." The following sections detail the

predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data

for this compound. This guide also outlines the experimental protocols for acquiring such data

and includes graphical representations of the analytical workflows.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data from the spectroscopic analysis

of Fictitinib. These predictions are based on the molecular structure and the presence of

various functional groups, including a fluorophenyl moiety, a substituted pyrimidine ring, an

amide linkage, and other aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
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Chemical Shift (δ,
ppm)

Multiplicity Integration
Proposed
Assignment

10.21 s 1H Ar-NH-CO

9.55 s 1H Pyrimidine-NH

8.32 s 1H Pyrimidine-H

7.95 d, J = 8.5 Hz 2H Ar-H

7.78 dd, J = 8.8, 5.4 Hz 2H Ar-H (ortho to F)

7.65 d, J = 8.5 Hz 2H Ar-H

7.30 t, J = 8.8 Hz 2H Ar-H (meta to F)

3.85 s 3H OCH₃

2.51 s 3H Ar-CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
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Chemical Shift (δ, ppm) Proposed Assignment

168.5 C=O (amide)

162.1 (d, J = 245 Hz) C-F

158.9 Ar-C (pyrimidine)

155.4 Ar-C (pyrimidine)

152.1 Ar-C-O

145.3 Ar-C

138.2 Ar-C

131.9 Ar-C

129.8 (d, J = 8.5 Hz) Ar-CH (ortho to F)

128.5 Ar-CH

120.7 Ar-CH

115.8 (d, J = 21.5 Hz) Ar-CH (meta to F)

114.2 Ar-CH

105.6 Ar-CH (pyrimidine)

55.9 OCH₃

21.2 Ar-CH₃

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3350 Medium, Sharp N-H Stretch (secondary amine)

3280 Medium, Sharp N-H Stretch (amide)

3050 Medium Aromatic C-H Stretch

2980 Medium Aliphatic C-H Stretch

1680 Strong C=O Stretch (amide)

1620 Strong C=N Stretch (pyrimidine)

1590 Strong C=C Stretch (aromatic)

1510 Strong N-H Bend

1250 Strong C-O Stretch (aryl ether)

1220 Strong C-F Stretch

830 Strong
C-H Out-of-plane Bend (para-

substituted)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

m/z Proposed Fragment

456.18 [M+H]⁺ (Molecular Ion)

360.15 [M - C₆H₅NO]⁺

332.12 [M - C₇H₇O - H]⁺

236.10 [C₁₂H₈FN₄O]⁺

123.05 [C₇H₇O]⁺

95.05 [C₆H₄F]⁺
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Experimental Protocols
The following sections provide detailed methodologies for the spectroscopic analysis of

Fictitinib.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 5-25 mg of Fictitinib is dissolved in approximately 0.6-0.7 mL of deuterated

dimethyl sulfoxide (DMSO-d₆).[1] The solution is transferred to a 5 mm NMR tube. The

spectrum is acquired on a 500 MHz NMR spectrometer. ¹H NMR spectra are referenced to the

residual solvent peak of DMSO-d₆ at 2.50 ppm. For ¹³C NMR, a sample of 50-100 mg is used,

and the spectrum is referenced to the solvent peak at 39.52 ppm.[1]

Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin

solid film of the compound is prepared by dissolving a small amount of Fictitinib in a volatile

organic solvent, such as methylene chloride.[2] A drop of this solution is placed on a salt plate

(NaCl or KBr), and the solvent is allowed to evaporate.[2] The plate is then placed in the

spectrometer, and the spectrum is recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
The mass spectrum is acquired using a mass spectrometer equipped with an electrospray

ionization (ESI) source.[3] A dilute solution of Fictitinib is prepared in a suitable solvent, such as

methanol or acetonitrile, at a concentration of approximately 10-100 µg/mL.[3] The solution is

then infused into the ESI source. The analysis is performed in positive ion mode, and the data

is collected over a mass-to-charge (m/z) range of 50-1000.

Visualizations
The following diagrams illustrate the workflows for the spectroscopic analyses described

above.

NMR Experimental Workflow
IR Spectroscopy Workflow

Mass Spectrometry Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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